molecular formula C27H21N3O4 B10876301 N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide

Cat. No.: B10876301
M. Wt: 451.5 g/mol
InChI Key: NOSRZVTYZGUJJL-STBIYBPSSA-N
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Description

N~1~-(3-CYANO-4,5-DIPHENYL-2-FURYL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a cyano group, diphenyl groups, a furan ring, and a methoxyphenyl moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-4,5-DIPHENYL-2-FURYL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of diphenyl groups: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Formation of the methoxyphenyl moiety: This step involves the reaction of a methoxybenzaldehyde derivative with an appropriate amine to form the imine linkage.

    Final coupling: The final step involves coupling the furan ring with the methoxyphenyl moiety under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-4,5-DIPHENYL-2-FURYL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~1~-(3-CYANO-4,5-DIPHENYL-2-FURYL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.

    Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-4,5-DIPHENYL-2-FURYL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3-CYANO-4,5-DIPHENYL-2-FURYL)-2-({[(4-HYDROXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE
  • N~1~-(3-CYANO-4,5-DIPHENYL-2-FURYL)-2-({[(4-CHLOROPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE

Uniqueness

N~1~-(3-CYANO-4,5-DIPHENYL-2-FURYL)-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as hydroxyl or chloro groups, which may have different properties and applications.

Properties

Molecular Formula

C27H21N3O4

Molecular Weight

451.5 g/mol

IUPAC Name

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C27H21N3O4/c1-32-22-14-12-19(13-15-22)17-29-33-18-24(31)30-27-23(16-28)25(20-8-4-2-5-9-20)26(34-27)21-10-6-3-7-11-21/h2-15,17H,18H2,1H3,(H,30,31)/b29-17+

InChI Key

NOSRZVTYZGUJJL-STBIYBPSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/OCC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Canonical SMILES

COC1=CC=C(C=C1)C=NOCC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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